Egfr-IN-97

EGFR Non-Small Cell Lung Cancer Kinase Inhibitor

Choose EGFR-IN-97 (compound 6q) for robust triple-mutant EGFR inhibition—its unique dual orthosteric/allosteric binding makes it an irreplaceable tool for resistance studies. With 3.6-fold greater potency than osimertinib in NCI-H1975-EGFRL858R/T790M/C797S cells, this aminopyrimidine derivative sets the benchmark for next-gen NSCLC research. Standardize your apoptosis and SAR assays with a single, validated probe.

Molecular Formula C37H36N8O2
Molecular Weight 624.7 g/mol
Cat. No. B12378550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-97
Molecular FormulaC37H36N8O2
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)C(C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N
InChIInChI=1S/C37H36N8O2/c1-43-19-21-44(22-20-43)31-14-7-25(8-15-31)27-9-16-32-28(23-27)24-45(36(32)47)34(26-5-3-2-4-6-26)35(46)41-30-12-10-29(11-13-30)40-33-17-18-39-37(38)42-33/h2-18,23,34H,19-22,24H2,1H3,(H,41,46)(H3,38,39,40,42)/t34-/m1/s1
InChIKeyLPQXVCSHXVXJLC-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr-IN-97 (Compound 6q) for Mutant-Selective EGFR Research: A Procurement-Focused Overview


Egfr-IN-97, also known as compound 6q, is a synthetic small-molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase [1]. It belongs to a novel class of aminopyrimidine derivatives specifically designed to target clinically relevant EGFR mutations, including L858R, T790M, and C797S [1]. Unlike earlier-generation EGFR inhibitors, Egfr-IN-97 is characterized by a dual-site binding mechanism that engages both the orthosteric ATP-binding pocket and an adjacent allosteric site [1]. This unique binding mode underpins its activity against challenging triple-mutant variants and distinguishes it from other EGFR inhibitors used in non-small cell lung cancer (NSCLC) research [1].

Why Egfr-IN-97 Cannot Be Substituted by Other EGFR Inhibitors in Research


Generic substitution of Egfr-IN-97 with other EGFR inhibitors, such as osimertinib or the allosteric inhibitor JBJ-04-125-02, is not scientifically valid due to fundamental differences in their binding modes and resulting efficacy against complex EGFR mutant backgrounds [1]. Osimertinib, a third-generation covalent inhibitor, loses potency against the C797S mutation, while JBJ-04-125-02, a pure allosteric inhibitor, shows limited activity against the T790M mutation [1]. In contrast, Egfr-IN-97 spans both orthosteric and allosteric sites, maintaining significant inhibitory activity against the clinically challenging triple-mutant EGFR (L858R/T790M/C797S) where these standard tools fail [1]. This unique pharmacological profile makes Egfr-IN-97 an irreplaceable tool compound for studying EGFR resistance mechanisms and validating novel therapeutic strategies [1].

Egfr-IN-97 Quantitative Differentiation Evidence: A Procurement and Selection Guide


Comparative Potency Against Triple-Mutant EGFR-Driven Cells

In a direct head-to-head comparison, Egfr-IN-97 (compound 6q) demonstrated superior inhibitory activity against NCI-H1975 cells expressing the EGFR L858R/T790M/C797S triple mutant relative to the clinical standard osimertinib and the allosteric inhibitor JBJ-04-125-02 [1].

EGFR Non-Small Cell Lung Cancer Kinase Inhibitor

Comparative Activity Against Ba/F3 Cells Harboring Different EGFR Mutations

Egfr-IN-97 exhibited comparable potency against two clinically relevant EGFR mutant isoforms in Ba/F3 cells, with IC50 values of 0.42 μM for the L858R/T790M/C797S triple mutant and 0.41 μM for the Del19/T790M/C797S variant [1]. The narrow range of these values (0.41-0.42 μM) indicates consistent activity across both major resistance mutation backgrounds [1].

EGFR Kinase Inhibitor Drug Resistance

Mechanistic Differentiation: Dual Orthosteric/Allosteric Binding Mode

Molecular docking studies revealed that Egfr-IN-97 spans both the orthosteric ATP-binding site and an adjacent allosteric pocket of the EGFR kinase domain, forming three key hydrogen bonds with residues Asp855, Lys745, and Met793 [1]. This dual-site engagement is a mechanistic point of differentiation from osimertinib (orthosteric-only) and JBJ-04-125-02 (allosteric-only) [1].

EGFR Allosteric Inhibitor Kinase Inhibitor

Egfr-IN-97: Validated Research and Industrial Application Scenarios for Procurement


Modeling Osimertinib-Resistant NSCLC

Use Egfr-IN-97 as a reference inhibitor in cell-based assays employing NCI-H1975-EGFRL858R/T790M/C797S cells to study mechanisms of acquired resistance to third-generation EGFR inhibitors. Its 3.6-fold greater potency relative to osimertinib in this context provides a robust benchmark for evaluating next-generation compounds [1].

Investigating Dual-Site EGFR Inhibition

Employ Egfr-IN-97 as a chemical probe to dissect the contributions of orthosteric versus allosteric EGFR inhibition. Its unique binding mode, confirmed by molecular docking to engage both sites, makes it a valuable tool for structure-activity relationship (SAR) studies and rational drug design efforts targeting resistant EGFR mutants [1].

Apoptosis Induction Studies in EGFR-Mutant Cell Models

Utilize Egfr-IN-97 at a concentration of 0.8 μM to induce apoptosis in NCI-H1975-EGFRL858R/T790M/C797S cells for mechanistic studies of cell death pathways downstream of EGFR inhibition, as demonstrated by flow cytometry analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-97

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.